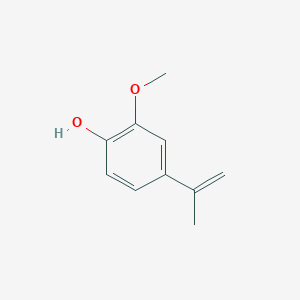
Phenol, 2-methoxy-4-(1-methylethenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2-methoxy-4-(1-methylethenyl)-, also known as isoeugenol, is an organic compound with the molecular formula C10H12O2. It is a derivative of phenol and is characterized by the presence of a methoxy group and a propenyl group attached to the aromatic ring. This compound is commonly found in essential oils of various plants and is known for its pleasant aroma.
准备方法
Synthetic Routes and Reaction Conditions
Phenol, 2-methoxy-4-(1-methylethenyl)- can be synthesized through several methods. One common method involves the methylation of eugenol using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of isoeugenol.
Industrial Production Methods
In industrial settings, isoeugenol is often produced through the isomerization of eugenol. This process involves heating eugenol in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide, to induce the rearrangement of the propenyl group from the 1-position to the 2-position on the aromatic ring.
化学反应分析
Types of Reactions
Phenol, 2-methoxy-4-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form vanillin, a valuable flavoring agent.
Reduction: Reduction of isoeugenol can yield dihydroisoeugenol.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogenation using a palladium catalyst is a typical method for reducing isoeugenol.
Substitution: Reagents such as bromine or nitric acid can be used for substitution reactions on the aromatic ring.
Major Products
Vanillin: Formed through oxidation.
Dihydroisoeugenol: Formed through reduction.
Substituted derivatives: Formed through electrophilic aromatic substitution.
科学研究应用
Phenol, 2-methoxy-4-(1-methylethenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
作用机制
The mechanism of action of phenol, 2-methoxy-4-(1-methylethenyl)- involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase, which plays a role in inflammation. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage to cells.
相似化合物的比较
Phenol, 2-methoxy-4-(1-methylethenyl)- can be compared with other similar compounds, such as:
Eugenol: Differing by the position of the propenyl group.
Vanillin: An oxidation product of isoeugenol.
Dihydroisoeugenol: A reduction product of isoeugenol.
Uniqueness
The unique combination of the methoxy and propenyl groups in phenol, 2-methoxy-4-(1-methylethenyl)- imparts distinct chemical and biological properties, making it valuable in various applications.
属性
CAS 编号 |
110346-52-6 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC 名称 |
2-methoxy-4-prop-1-en-2-ylphenol |
InChI |
InChI=1S/C10H12O2/c1-7(2)8-4-5-9(11)10(6-8)12-3/h4-6,11H,1H2,2-3H3 |
InChI 键 |
UVMRYBDEERADNV-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C1=CC(=C(C=C1)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14310837.png)
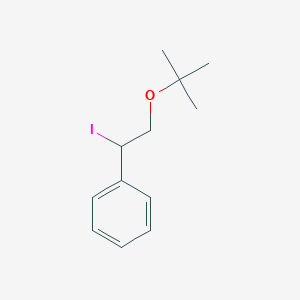
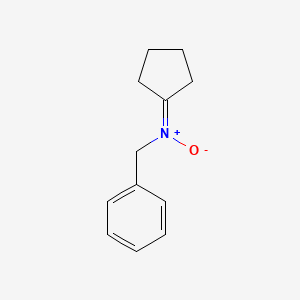
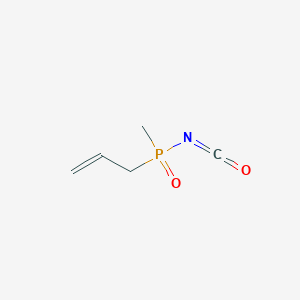
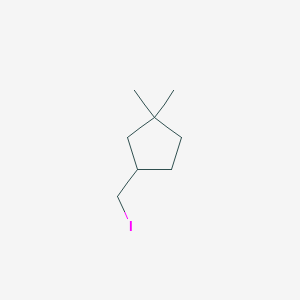
![(E)-1-(2-Nitrophenyl)-N-[2-(prop-1-en-2-yl)phenyl]methanimine](/img/structure/B14310866.png)
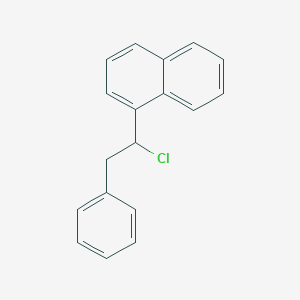

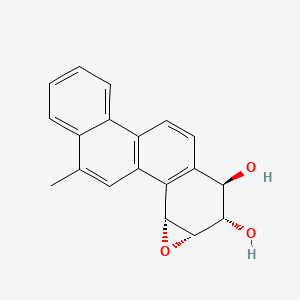

![2-[(6-Bromohexyl)oxy]naphthalene](/img/structure/B14310902.png)
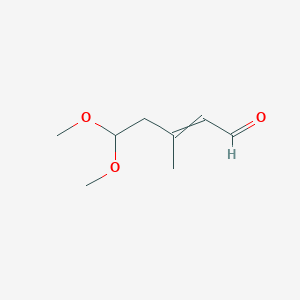
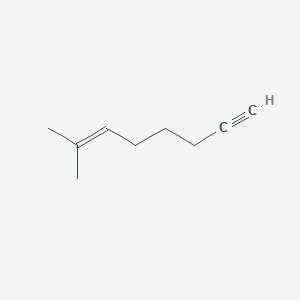
![[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile](/img/structure/B14310915.png)
